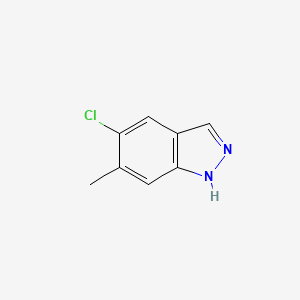

5-chloro-6-methyl-1H-indazole

Description

Significance of the Indazole Scaffold in Contemporary Organic and Medicinal Chemistry

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of interacting with multiple biological targets. samipubco.com This versatility has led to the development of numerous indazole-containing compounds with a broad spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, antiviral, anticancer, and neuroprotective properties. researchgate.netirma-international.orgmdpi.com The synthetic accessibility of the indazole core allows for extensive functionalization, enabling chemists to create diverse libraries of compounds for drug discovery. samipubco.com

The significance of the indazole nucleus is underscored by its presence in a variety of marketed drugs and clinical trial candidates. researchgate.netirma-international.orgnih.govmdpi.com For instance, pazopanib, a tyrosine kinase inhibitor used in cancer therapy, features an N2-substituted indazole core. beilstein-journals.org This highlights the therapeutic potential inherent in the indazole framework.

Historical Development of Research on Substituted 1H-Indazole Derivatives

Research into indazole and its derivatives dates back many years, with early work focusing on their synthesis and fundamental chemical properties. nih.gov The development of synthetic methodologies has been a continuous area of focus, with numerous strategies emerging over the years to construct and functionalize the indazole core. nih.govorgsyn.org These methods include the cyclization of o-toluidine (B26562) derivatives and the intramolecular amination of specific hydrazine (B178648) precursors. chemicalbook.comresearchgate.net

The recognition of the broad pharmacological potential of indazoles spurred a significant increase in research activity. mdpi.comnih.gov Studies have explored the impact of various substituents at different positions of the indazole ring on biological activity. nih.govmdpi.combenthamdirect.com For example, research has shown that substitutions at the C-5 and C-6 positions can be crucial for the inhibitory activities of certain indazole-based compounds. mdpi.commdpi.com

The ability to regioselectively synthesize either N1- or N2-substituted indazoles has been a significant area of investigation, as the biological activity can differ substantially between the two isomers. beilstein-journals.orgbeilstein-journals.org This has led to the development of more sophisticated synthetic strategies that allow for greater control over the final product. beilstein-journals.org The ongoing development of novel synthetic routes and the continued exploration of the structure-activity relationships of substituted indazoles remain active areas of research in contemporary chemistry. orgsyn.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-2-8-6(3-7(5)9)4-10-11-8/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRKNIXNPZGYOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646668 | |

| Record name | 5-Chloro-6-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-64-5 | |

| Record name | 5-Chloro-6-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 5 Chloro 6 Methyl 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of indazole derivatives, providing detailed information about the chemical environment of each proton and carbon atom. nih.govbeilstein-journals.org Through a combination of one-dimensional and two-dimensional experiments, a complete structural map of 5-chloro-6-methyl-1H-indazole can be assembled.

High-resolution ¹H and ¹³C NMR spectra offer the primary insight into the molecular structure by identifying the number and type of hydrogen and carbon atoms present.

The ¹H NMR spectrum of 5-chloro-6-methyl-1H-indazole is expected to show distinct signals for the aromatic protons, the methyl group protons, and the N-H proton of the indazole ring. The aromatic region would display two singlets corresponding to the H-4 and H-7 protons, a consequence of their isolation from other protons on the benzene (B151609) ring. The methyl protons at position 6 would appear as a sharp singlet in the aliphatic region. The N-H proton typically presents as a broad singlet at a significantly downfield chemical shift, which is concentration and solvent-dependent.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For 5-chloro-6-methyl-1H-indazole, eight distinct signals are anticipated. The spectrum would feature signals for the five aromatic carbons of the fused ring system, the C3 carbon of the pyrazole (B372694) ring, the carbon of the methyl group, and the quaternary carbon C7a. The chemical shifts are influenced by the electronic effects of the chloro and methyl substituents, as well as the nitrogen atoms in the heterocyclic ring. rsc.orgresearchgate.net

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-chloro-6-methyl-1H-indazole

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 3 | ~8.0-8.2 (s) | ~134-136 |

| 4 | ~7.6-7.8 (s) | ~120-122 |

| 5 | - | ~127-129 |

| 6 | - | ~130-132 |

| 7 | ~7.4-7.6 (s) | ~110-112 |

| 3a | - | ~123-125 |

| 7a | - | ~140-142 |

| 6-CH₃ | ~2.4-2.6 (s) | ~18-20 |

| 1-NH | ~12.5-13.5 (br s) | - |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. nih.govipb.pt

COSY (Correlation Spectroscopy): This experiment would confirm the absence of scalar coupling between the aromatic protons H-4 and H-7, as no cross-peaks would be observed between them, confirming their singlet assignments.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu It would definitively link the proton signal at ~2.4-2.6 ppm to the methyl carbon at ~18-20 ppm. Similarly, it would connect the aromatic proton signals (H-3, H-4, H-7) to their respective carbon atoms (C-3, C-4, C-7). columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. A key observation would be a cross-peak between the methyl protons (6-CH₃) and the H-7 proton, confirming their spatial closeness on the ring.

Indazole can exist in two tautomeric forms, 1H- and 2H-indazole. For N-unsubstituted indazoles, the 1H-tautomer is generally the more thermodynamically stable and predominant form in solution. researchgate.netresearchgate.net NMR spectroscopy, particularly HMBC, provides a definitive method to distinguish between potential N-1 and N-2 alkylated or acylated regioisomers, and by extension, to confirm the tautomeric state.

In the case of an N-substituted derivative of 5-chloro-6-methyl-indazole, the position of the substituent (N-1 vs. N-2) is critical. The HMBC experiment is the most powerful tool for this assignment. d-nb.info

For an N-1 substituted isomer , a crucial correlation is observed between the protons on the substituent (e.g., the N-CH₂ protons of an N-alkyl group) and the C-7a carbon of the indazole ring.

Conversely, for an N-2 substituted isomer , the protons on the substituent would show a key correlation to the C-3 carbon. d-nb.info

For the parent 5-chloro-6-methyl-1H-indazole, long-range ¹H-¹⁵N HMBC experiments could also be employed to observe correlations between protons (like H-7) and the nitrogen atoms, further solidifying the assignment of the 1H-tautomer.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. scielo.br

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. nih.gov For 5-chloro-6-methyl-1H-indazole (C₈H₇ClN₂), the exact mass of the molecular ion [M+H]⁺ can be calculated and compared to the experimental value, typically with an accuracy of less than 5 ppm. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, where the [M+2]⁺ peak has an intensity approximately one-third that of the molecular ion peak [M]⁺, corresponding to the natural abundance of the ³⁷Cl isotope. miamioh.edu

Interactive Table 2: Predicted HRMS Data for 5-chloro-6-methyl-1H-indazole

| Ion | Formula | Calculated Exact Mass |

| [M]⁺ | C₈H₇³⁵ClN₂⁺ | 166.0300 |

| [M+2]⁺ | C₈H₇³⁷ClN₂⁺ | 168.0270 |

| [M+H]⁺ | C₈H₈³⁵ClN₂⁺ | 167.0374 |

| [M+H+2]⁺ | C₈H₈³⁷ClN₂⁺ | 169.0345 |

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an excellent tool for the analysis of volatile and semi-volatile compounds. nih.gov The mass spectrum obtained from GC-MS analysis reveals the fragmentation pattern of the molecule upon electron ionization.

For 5-chloro-6-methyl-1H-indazole, the fragmentation is expected to follow pathways characteristic of indazole derivatives. A prominent molecular ion peak (m/z ≈ 166/168) would likely be observed. libretexts.org Key fragmentation steps would include:

Loss of a hydrogen atom: [M-H]⁺ (m/z 165/167).

Loss of dinitrogen (N₂): A characteristic fragmentation of the pyrazole ring, leading to an ion at m/z 138/140.

Loss of hydrogen cyanide (HCN): Another common fragmentation pathway for nitrogen-containing heterocycles, resulting in a fragment at m/z 139/141.

Loss of a methyl radical (•CH₃): Cleavage of the methyl group to give an ion at m/z 151/153.

Loss of a chlorine atom (•Cl): Fragmentation leading to an ion at m/z 131.

The combination of the retention time from the gas chromatograph and the unique fragmentation pattern from the mass spectrometer provides a high degree of confidence in the identification of 5-chloro-6-methyl-1H-indazole in a sample. researchgate.net

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

A detailed analysis of the infrared spectrum of 5-chloro-6-methyl-1H-indazole would typically reveal characteristic absorption bands corresponding to its key functional groups. However, specific experimental IR data for this compound is not publicly available.

X-ray Crystallography for Definitive Solid-State Structure Determination

The precise solid-state structure of 5-chloro-6-methyl-1H-indazole, which would be determined by single-crystal X-ray diffraction, has not been reported in the searched scientific literature.

Application of Advanced Hyphenated Analytical Techniques for Purity and Identity Confirmation

While hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard methods for confirming the purity and identity of organic compounds, specific reports detailing their application to 5-chloro-6-methyl-1H-indazole are not available.

Computational Investigations of 5 Chloro 6 Methyl 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and properties of molecules. These methods provide a foundational understanding of molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic properties of molecules. For indazole derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), are performed to understand their structure and reactivity. These studies involve the geometric optimization of the molecular structure to find its most stable conformation.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For instance, in a study on indazole (IA) and 5-aminoindazole (B92378) (AIA), the higher HOMO value for AIA indicated a stronger interaction with a copper surface compared to IA. openresearchlibrary.org These computational approaches provide a theoretical basis for understanding the electronic behavior of substituted indazoles.

The calculated HOMO and LUMO energy gap for a related benzimidazole (B57391) derivative, 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, was determined to be 4.9266 eV, providing insight into its electronic stability. researchgate.net Such calculations are fundamental to predicting the properties of 5-chloro-6-methyl-1H-indazole.

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole | B3LYP/6–311 G(d,p) | - | - | 4.9266 | researchgate.net |

| Indazole (IA) | B3LYP/6-311++G(d,p) | - | - | - | openresearchlibrary.org |

| 5-aminoindazole (AIA) | B3LYP/6-311++G(d,p) | - | - | - | openresearchlibrary.org |

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. Theoretical calculations are crucial for determining the relative stability of these forms. Annular tautomerism in indazoles has been extensively studied, and it is generally found that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govnih.gov

For the parent indazole molecule, MP2/6-31G** calculations have shown the 1H-tautomer to be more stable than the 2H form by approximately 15 kJ·mol⁻¹. nih.gov Similar results have been obtained by other theoretical studies in both the gas phase and in aqueous solution. nih.gov While electron-withdrawing or donating groups on the benzene (B151609) ring can influence the energy difference, the 1H form typically remains the predominant tautomer. nih.gov For instance, studies on 1,5,6,7-tetrahydro-4H-indazol-4-ones using both semiempirical AM1 and DFT (B3LYP/6-31G**) methods confirmed that these calculations can accurately reproduce experimental results regarding tautomer stability. nih.gov These findings suggest that 5-chloro-6-methyl-1H-indazole likely exists predominantly in its 1H tautomeric form.

Table 2: Calculated Relative Stabilities of Indazole Tautomers Note: This table presents data for the parent indazole and related derivatives to illustrate the typical energy differences between tautomers.

| Compound | Method | Energy Difference (1H vs. 2H) | Most Stable Tautomer | Reference |

|---|---|---|---|---|

| Indazole | MP2/6-31G** | 15 kJ·mol⁻¹ | 1H | nih.gov |

| 1,5,6,7-tetrahydro-4H-indazol-4-one | HF/6-31G | ~1 kJ·mol⁻¹ | 1H | nih.gov |

| 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one | HF/6-31G | ~1 kJ·mol⁻¹ | 2H | nih.gov |

Molecular Modeling and Simulation Studies

Molecular modeling and simulations are used to study how a molecule like 5-chloro-6-methyl-1H-indazole might interact with biological macromolecules, such as proteins. These techniques are vital in structure-based drug design.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is widely used to screen for potential drug candidates by estimating the binding affinity and analyzing the interactions between the ligand and the active site of the protein.

Indazole derivatives have been the subject of numerous molecular docking studies to evaluate their potential as inhibitors for various protein targets. For example, derivatives of 3-chloro-6-nitro-1H-indazole were docked into the active site of Leishmania infantum trypanothione (B104310) reductase (TryR) to predict their binding modes as potential antileishmanial agents. tandfonline.com In other work, novel indazole derivatives were docked against a protein data bank (PDB) structure (ID: 6FEW) associated with renal cancer to assess their effectiveness. nih.gov Similarly, docking studies on 1H-indazole derivatives as inhibitors of epidermal growth factor receptor (EGFR) kinase and extracellular signal-regulated kinase (ERK1/2) have helped to understand structure-activity relationships. nih.gov These studies demonstrate that the indazole scaffold is a key pharmacophore whose interactions can be effectively modeled to predict biological activity. nih.gov

Table 3: Examples of Molecular Docking Studies with Indazole Derivatives

| Indazole Derivative Class | Protein Target | Disease/Function | Docking Software | Reference |

|---|---|---|---|---|

| 3-chloro-6-nitro-1H-indazole derivatives | Trypanothione Reductase (TryR) | Antileishmanial | Autodock 4.0 | tandfonline.com |

| 3-carboxamide indazole derivatives | PDB: 6FEW | Renal Cancer | Auto Dock 4.2 | nih.gov |

| 1H-indazole derivatives | EGFR Kinase | Anticancer | - | nih.gov |

| Indazole derivatives | HIF-1α | Anticancer | - | nih.gov |

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to provide a more dynamic and realistic assessment of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and observe the conformational dynamics of the complex in a simulated physiological environment.

For indazole derivatives identified as potential inhibitors, MD simulations can confirm the stability of the ligand within the protein's active site. A study on indazole derivatives as HIF-1α inhibitors used MD simulation to analyze the most potent compound. nih.gov The simulation showed that the compound had good binding efficiency and remained stable in the active site of the HIF-1α protein, validating the docking results. nih.gov Such simulations are crucial for confirming that the interactions predicted by docking are maintained over time, providing greater confidence in the potential of the compound as a therapeutic agent.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and guide the design of more potent molecules.

Several QSAR studies have been conducted on indazole derivatives to understand the structural requirements for their biological activities. nih.gov For instance, 3D-QSAR studies were performed on indazole derivatives as HIF-1α inhibitors to identify the key structural features influencing their inhibitory potency. nih.gov The resulting steric and electrostatic maps provided a framework for designing new inhibitors. nih.gov Another QSAR analysis of indazole estrogens helped to rationalize their physicochemical properties and understand the structural requirements for selectivity towards the β-estrogen receptor. eurekaselect.com These models often use various molecular descriptors to correlate structure with activity, helping to elucidate the biochemical mechanisms of action. aboutscience.eudistantreader.org

In Silico Prediction of Potential Biological Targets and Pathways

In silico methodologies have become instrumental in modern drug discovery for the early identification of potential biological targets and the elucidation of associated signaling pathways. While specific computational studies exclusively targeting 5-chloro-6-methyl-1H-indazole are not extensively documented in publicly available research, the broader class of substituted indazoles has been the subject of numerous computational investigations. These studies provide valuable insights into the potential biological activities of this heterocyclic scaffold.

By examining the computational findings for structurally related indazole derivatives, it is possible to infer potential targets and pathways for 5-chloro-6-methyl-1H-indazole. These predictive studies often employ techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and pharmacophore modeling to screen compound libraries against various protein targets.

For instance, computational studies on other chloro- and nitro-substituted indazole derivatives have predicted their potential as antileishmanial agents by targeting enzymes crucial for parasite survival. nih.govnih.gov Molecular docking simulations of these compounds have identified key interactions within the active site of enzymes like trypanothione reductase, suggesting a potential mechanism of action. nih.govnih.gov

Furthermore, in silico investigations of related heterocyclic compounds, such as N-substituted 6-(chloro/nitro)-1H-benzimidazoles, have predicted a range of potential targets relevant to antimicrobial and anticancer activities. researchgate.netrsc.org These studies highlight the versatility of the core scaffold in interacting with diverse biological macromolecules.

It is important to emphasize that these findings are based on computational predictions for related compounds and would require experimental validation to confirm the activity of 5-chloro-6-methyl-1H-indazole itself. Nevertheless, these in silico studies provide a strong foundation for guiding future experimental research into the therapeutic potential of this specific compound.

Table 1: Predicted Potential Biological Targets for Structurally Related Indazole Derivatives

| Predicted Target | Therapeutic Area | Computational Method |

| Trypanothione Reductase | Antileishmanial | Molecular Docking |

| Dihydrofolate Reductase | Antimicrobial, Anticancer | Molecular Docking |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Anticancer | Molecular Docking |

| Histone Deacetylase 6 (HDAC6) | Anticancer | Molecular Docking |

| Mitogen-activated protein kinase 1 (MAPK1) | Anticancer | Molecular Docking |

Table 2: Potential Pathways Implicated by In Silico Predictions for Related Compounds

| Predicted Pathway | Associated Therapeutic Area |

| Leishmania parasite metabolism | Antileishmanial |

| Folate biosynthesis | Antimicrobial, Anticancer |

| Angiogenesis signaling | Anticancer |

| Histone modification and gene expression regulation | Anticancer |

| MAPK signaling pathway | Anticancer |

Structure Activity Relationship Sar Studies of Substituted 1h Indazole Analogues

Impact of Chloro and Methyl Substituents on the Indazole Core's Biological Activity Profile

The introduction of chloro and methyl groups at the C-5 and C-6 positions of the 1H-indazole ring significantly influences the compound's interaction with biological targets, particularly protein kinases. These substituents modulate the electronic and steric properties of the indazole core, which in turn affects binding affinity and selectivity.

The chloro group, being an electron-withdrawing and hydrophobic substituent, can engage in favorable halogen bonding and hydrophobic interactions within the active site of a protein. For instance, in the context of Aurora kinase inhibitors, the presence of a chlorine atom can contribute to the molecule's potency. nih.gov The methyl group, a small lipophilic group, can also enhance binding affinity by occupying small hydrophobic pockets within the target protein. The combination of these two groups on the indazole ring can therefore lead to a synergistic effect on biological activity.

Research on various kinase inhibitors has highlighted the importance of substitutions at the C-5 and C-6 positions of the indazole ring. For example, in a series of indazole-based diarylurea derivatives, various substituents on the indazole ring were well-tolerated, indicating the potential for modification at these positions to optimize activity. nih.gov

The following table summarizes the impact of chloro and methyl substituents on the biological activity of selected indazole derivatives, drawing from findings in related inhibitor classes.

| Compound ID | Indazole Substitution | Target | Activity (IC50) | Key Findings |

| Compound A | 6-Chloro | Aurora Kinase A/B | Sub-micromolar | The chloro group contributes to potent inhibition. nih.gov |

| Compound B | 5-Methyl | Protein Kinase | Lower activity than methoxy (B1213986) derivatives | Suggests the electronic effect of the substituent is important for this target. |

| Compound C | 3-Methyl | Antibacterial | Zone of inhibition: 22 mm (B. subtilis), 46 mm (E. coli) | Demonstrates the biological potential of methyl-substituted indazoles. nih.gov |

| Compound D | 3-Chloro-6-nitro | Antileishmanial | 11.23 μM (L. infantum) | The chloro group is part of a pharmacophore with activity against Leishmania. nih.gov |

Positional Isomer Effects on Biological Efficacy (e.g., Comparison of C-5, C-6, and other substituted indazoles)

The specific placement of substituents on the indazole ring, known as positional isomerism, can have a dramatic effect on biological efficacy. Even a subtle shift in the position of a chloro or methyl group can alter the molecule's conformation and its ability to fit into a binding pocket, thereby affecting its inhibitory potential.

The table below illustrates the effects of positional isomerism on the biological activity of various substituted indazoles, highlighting the importance of substituent placement.

| Compound Series | Positional Isomers Compared | Biological Target | General SAR Finding |

| Aurora Kinase Inhibitors | Various indazole substitutions | Aurora A vs. Aurora B | Different substitution patterns provide subtype kinase selectivity. nih.gov |

| FLT3 Inhibitors | 6-substituted indazoles | FLT3 | The indazole group plays a crucial role as a hinge binder. nih.gov |

| Anticancer Agents | 5,6-disubstituted indazole-4,7-diones | Ehrlich ascites carcinoma | The nature and position of substituents at C-5 and C-6 are critical for antitumor activity. |

Rational Design Principles for Modulating and Enhancing the Biological Response of 5-chloro-6-methyl-1H-indazole through Chemical Modifications

The 5-chloro-6-methyl-1H-indazole scaffold serves as a valuable starting point for the rational design of new and improved therapeutic agents. By applying established medicinal chemistry principles, it is possible to systematically modify this core structure to enhance its biological response, such as potency, selectivity, and pharmacokinetic properties.

One key principle is structure-based drug design , which utilizes the three-dimensional structure of the target protein to guide the design of inhibitors. For kinase targets, where the indazole ring often binds to the hinge region of the ATP-binding site, modifications to the 5-chloro-6-methyl-1H-indazole core can be designed to optimize interactions with adjacent hydrophobic pockets and solvent-exposed regions. nih.gov For example, extending a substituent from the C-3 or N-1 position of the indazole ring to reach additional binding pockets can significantly increase potency.

Another important strategy is bioisosteric replacement . This involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological profile. For the 5-chloro-6-methyl-1H-indazole core, one might consider replacing the chloro group with other halogens (e.g., fluorine or bromine) to modulate halogen bond strength and lipophilicity. Similarly, the methyl group could be replaced with other small alkyl groups or functional groups that can form hydrogen bonds to explore new interactions within the binding site.

Fragment-based drug design is another powerful approach. Here, small molecular fragments that bind to the target are identified and then linked together or grown to create a more potent lead compound. The 5-chloro-6-methyl-1H-indazole itself can be considered a fragment, and its biological activity can be enhanced by attaching other chemical moieties that are known to interact favorably with the target of interest. For example, in the design of Aurora kinase inhibitors, an indazole scaffold was identified as a privileged structure, and various substituents were explored to achieve isoform selectivity. nih.gov

The following principles can guide the rational design of analogues based on the 5-chloro-6-methyl-1H-indazole core:

Exploitation of Hydrophobic Pockets: The methyl group at C-6 suggests the presence of a nearby hydrophobic pocket in the target's binding site. Larger or differently shaped hydrophobic groups could be explored at this position to optimize van der Waals interactions.

Halogen Bonding: The chloro group at C-5 can act as a halogen bond donor. The position and nature of the halogen can be varied to maximize this interaction with a halogen bond acceptor on the protein.

Modulation of Physicochemical Properties: Modifications to the indazole core can be made to improve properties such as solubility and cell permeability, which are crucial for drug development. For example, the addition of polar groups at solvent-exposed positions can enhance aqueous solubility.

Targeting Selectivity: By understanding the differences in the active sites of related kinases, modifications can be designed to favor binding to the desired target over off-targets, thereby improving the selectivity profile and reducing potential side effects.

Mechanistic Studies of Biological Activities and Enzyme Interactions of 5 Chloro 6 Methyl 1h Indazole

Investigations into Enzyme Inhibition Mechanisms

The interaction of indazole derivatives with various enzyme systems is a key area of mechanistic study. These interactions often form the basis of their observed biological activities.

Indazole derivatives are widely recognized as potent inhibitors of protein kinases, which are crucial regulators of cellular processes. nih.govrsc.org Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer, making them important therapeutic targets. ed.ac.uk The indazole core can serve as a scaffold that mimics the purine (B94841) ring of ATP, allowing these compounds to bind to the ATP-binding site in the kinase domain and inhibit its activity. nih.gov

Tyrosine Kinases:

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.govnih.gov Indazole-based compounds have been designed as potent inhibitors of VEGFR-2. nih.gov Theoretical studies on arylsulphonyl indazole derivatives have shown that the indazole ring can form crucial hydrogen bond interactions with key amino acid residues in the VEGFR-2 ATP-binding pocket, such as Cys919, Glu917, and Thr916. mdpi.com For instance, the indazole's pyridinic nitrogen and the NH group can form strong hydrogen bonds with Thr916, stabilizing the inhibitor within the active site. mdpi.com

FGFR: Fibroblast Growth Factor Receptors (FGFRs) are another family of tyrosine kinases involved in cell proliferation and differentiation, with aberrant signaling implicated in various cancers. nih.gov Fragment-based drug design has identified the indazole core as a key pharmacophore for FGFR inhibition. Studies have shown that indazole-containing fragments can inhibit FGFR1-3 in the micromolar range, demonstrating the potential of this scaffold for developing more potent and selective inhibitors. nih.govresearchgate.net

Other Kinases: The versatility of the indazole scaffold allows for its incorporation into inhibitors targeting a wide range of other kinases. nih.gov For example, a series of 5-arylamino-6-chloro-1H-indazole-4,7-diones showed potent inhibitory activity against the serine/threonine kinase Akt (Protein Kinase B), with further studies suggesting a dual mechanism involving inhibition of both the activity and the phosphorylation of Akt1. nih.gov Additionally, indazole amide derivatives have been reported as inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2), another key component of cellular signaling pathways. nih.gov

Table 1: Examples of Kinase Inhibition by Indazole Analogues

| Compound Class | Target Kinase | Potency (IC₅₀) | Reference |

|---|---|---|---|

| Indazole Derivative | VEGFR-2 | 1.24 nM | nih.gov |

| 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles | FGFR1 | 14.6 to 25 nM | nih.gov |

| Indazole Amide Derivative | ERK2 | 63.3 nM | nih.gov |

| 5-arylamino-6-chloro-1H-indazole-4,7-diones | Akt1 | Potent Inhibition | nih.gov |

Indazole derivatives have also been shown to interact with various metabolic enzymes, suggesting a broader range of biological effects.

α-glucosidase: This enzyme is involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Certain indazole-based thiadiazole hybrid derivatives have demonstrated potent inhibitory activity against α-glucosidase, with some compounds showing greater potency than the standard drug, acarbose. researchgate.net

Paraoxonase 1 (PON1): PON1 is an antioxidant enzyme associated with high-density lipoprotein (HDL) that protects against oxidative stress. nih.gov Some indazole derivatives have been found to inhibit human serum PON1, with Ki values in the micromolar range. These studies indicated a competitive inhibition mechanism, which was supported by molecular docking simulations showing the indazoles binding within the enzyme's active site. nih.gov

Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Indazole derivatives have been investigated for their anti-inflammatory properties and have shown a concentration-dependent inhibition of COX-2. For example, indazole, 5-aminoindazole (B92378), and 6-nitroindazole (B21905) displayed IC₅₀ values of 23.42, 12.32, and 19.22 μM, respectively, against COX-2. nih.gov This inhibition of COX-2 is believed to contribute significantly to their anti-inflammatory effects. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1): While direct inhibition of IDO1 by 5-chloro-6-methyl-1H-indazole is not prominently documented in the provided search results, the broader class of indoles and their bioisosteres are known to interact with metabolic enzymes. The metabolism of certain indazole-containing compounds by cytochrome P450 enzymes can lead to the cleavage of the indazole ring, a process that has been linked to the compound's biological activity and potential toxicity. nih.gov

Lactoperoxidase (LPO): Lactoperoxidase is an important enzyme in the innate immune system with antimicrobial properties. nih.gov A study investigating various substituted indazoles, including chloro- and bromo-derivatives, found that they act as strong inhibitors of bovine milk LPO. The inhibition constants (Ki) for these compounds ranged from 4.10 to 252.78 µM, indicating a potent interaction with the enzyme. nih.gov

Cellular and Molecular Pathway Interventions by 5-chloro-6-methyl-1H-indazole Analogues

Beyond direct enzyme inhibition, indazole derivatives can interfere with broader cellular and molecular pathways, leading to significant physiological effects.

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. bohrium.com Disrupting microtubule dynamics is a validated strategy in cancer therapy. Several indazole derivatives have been developed as potent inhibitors of tubulin polymerization. nih.gov These agents typically bind to the colchicine (B1669291) binding site on β-tubulin, preventing the formation of microtubules. bohrium.comnih.gov This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. mdpi.com For example, a novel indazole analogue, compound 12b, was found to be a potent inhibitor of tubulin polymerization and exhibited strong antiproliferative activity with an average IC₅₀ value of 50 nM. nih.gov X-ray crystallography confirmed that this compound binds directly to the colchicine site on tubulin. nih.gov

Indazole analogues have been designed to interact with various cell surface receptors, acting as either agonists or antagonists to modulate signaling pathways.

5-HT₂ Receptor: The indazole nucleus can act as a bioisostere for the indole (B1671886) ring found in serotonin (B10506) (5-hydroxytryptamine, 5-HT). acs.org Consequently, indazole derivatives have been evaluated as ligands for serotonin receptors. For example, the direct 1H-indazole analogue of 5-MeO-DMT was found to be a moderately potent agonist at the 5-HT₂A receptor (EC₅₀ = 203 nM) with selectivity over the 5-HT₂B receptor. acs.org

Vanilloid Receptor (TRPV1) and TRPA1: The Transient Receptor Potential (TRP) channels are involved in sensory perception, including pain and inflammation. A high-throughput screening campaign identified a 5-phenyl-indazole derivative as an antagonist of the TRPA1 ion channel (IC₅₀ = 1.23 μM). nih.gov Optimization of this lead compound, including the synthesis of analogues like 6-methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole, resulted in highly potent and selective TRPA1 antagonists with IC₅₀ values as low as 0.015 μM. nih.govresearchgate.net

α₂/I₁ Receptor: Indazole derivatives have been synthesized as ligands for α₂-adrenergic and I₁-imidazoline receptors, which are involved in the regulation of blood pressure. A series of 3-[(imidazolidin-2-yl)imino]indazoles were found to be potent α₂-adrenoceptor ligands with nanomolar affinity. nih.gov Specifically, the 4-chloro and 4-methyl derivatives displayed high selectivity for the α₂-adrenoceptor over the I₁-imidazoline receptor and acted as partial agonists. nih.govresearchgate.net Similarly, 2-(4,5-dihydro-1H-imidazol-2-yl)indazole derivatives have been developed as selective ligands for I₂-imidazoline receptors. The 4-chloro derivative, in particular, showed a remarkable 3076-fold selectivity for I₂-imidazoline receptors over α₂-adrenergic receptors. nih.gov

Table 2: Receptor Binding/Activity of Indazole Analogues

| Compound Class | Target Receptor | Activity | Potency | Reference |

|---|---|---|---|---|

| 1H-Indazole analogue of 5-MeO-DMT | 5-HT₂A | Agonist | EC₅₀ = 203 nM | acs.org |

| 6-methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole | TRPA1 | Antagonist | IC₅₀ = 0.015 µM | nih.govresearchgate.net |

| 4-chloro-3-[(imidazolidin-2-yl)imino]indazole | α₂-Adrenoceptor | Partial Agonist | Kᵢ = 15.9 nM | nih.gov |

| 4-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)indazole | I₂-Imidazoline | Ligand | High Affinity & Selectivity | nih.gov |

Insufficient Data Available for 5-chloro-6-methyl-1H-indazole

Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient data to generate the requested article on the preclinical evaluation of "5-chloro-6-methyl-1H-indazole." The specific, detailed research findings required to populate the outlined sections on in vitro and in vivo biological efficacy for this particular compound are not present in the accessible domain.

The performed searches for "5-chloro-6-methyl-1H-indazole" did not yield specific studies detailing its antiproliferative, antioxidant, antimicrobial, antileishmanial, anti-inflammatory, or antiprotozoal activities. Similarly, no information was found regarding in vivo proof-of-concept studies in animal models for this exact compound.

While the broader class of indazole derivatives has been extensively studied and shown to possess a wide range of pharmacological activities, the strict requirement to focus solely on "5-chloro-6-methyl-1H-indazole" cannot be met with the current available information. Generating content would require extrapolation from differently substituted indazoles, which would be scientifically inaccurate and violate the instructions provided. Therefore, the creation of a thorough and scientifically accurate article with detailed data tables as requested is not possible at this time.

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding and Knowledge Gaps Regarding 5-chloro-6-methyl-1H-indazole

The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents. nih.govnih.gov A vast body of literature documents the synthesis and biological evaluation of a wide array of substituted indazoles. mdpi.comnih.gov However, a thorough review of the current scientific landscape reveals a significant knowledge gap concerning the specific compound 5-chloro-6-methyl-1H-indazole. While its existence is confirmed through commercial listings, dedicated scholarly articles detailing its synthesis, chemical properties, and biological activity are conspicuously absent from the public domain.

The current academic understanding is therefore limited to inferences drawn from closely related analogues. For instance, the presence of a chlorine atom at the 5-position is known to influence the electronic properties and biological activity of the indazole ring, often enhancing potency in various therapeutic targets. nih.gov Similarly, a methyl group at the 6-position can impact the molecule's lipophilicity and steric interactions with biological macromolecules. nih.gov The interplay of these two substituents on the indazole core in this specific arrangement remains unexplored. This lack of empirical data represents a critical gap in the broader understanding of structure-activity relationships within the indazole class of compounds.

Prospective Avenues for Novel Synthetic Methodologies and Chemical Derivatization

Given the absence of a reported synthesis for 5-chloro-6-methyl-1H-indazole, prospective synthetic strategies must be extrapolated from established methods for analogous substituted indazoles. A plausible approach would involve the cyclization of a correspondingly substituted o-toluidine (B26562) derivative. More contemporary methods, such as transition metal-catalyzed C-H activation or intramolecular amination of ortho-haloarylhydrazones, offer promising avenues for a more efficient and regioselective synthesis. nih.govnih.gov

Once synthesized, the 5-chloro-6-methyl-1H-indazole scaffold presents several opportunities for chemical derivatization to explore its chemical space and potential for biological activity. A primary site for derivatization is the N1 position of the indazole ring. N-alkylation, a common strategy in indazole chemistry, could be employed to introduce a variety of substituents, thereby modulating the compound's physicochemical properties. beilstein-journals.org Furthermore, the aromatic ring could be subject to further functionalization, although the existing chloro and methyl groups will direct subsequent electrophilic or nucleophilic substitution reactions.

Table 1: Potential Synthetic Routes for Substituted Indazoles

| Synthetic Method | General Description | Key Reagents/Catalysts | Applicability to 5-chloro-6-methyl-1H-indazole |

|---|---|---|---|

| Jacobson Indazole Synthesis | Cyclization of o-acylphenylhydrazines | Acid or base catalysis | Potentially applicable if the corresponding substituted o-acylphenylhydrazine can be synthesized. |

| Davis-Beirut Reaction | Reaction of a nitro-substituted o-toluidine with an oxidizing agent | Sodium nitrite (B80452), acetic acid | A viable route starting from 4-chloro-5-methyl-2-nitroaniline. |

| Palladium-catalyzed C-H Amination | Intramolecular amination of hydrazones | Palladium catalysts | A modern and efficient method that could be adapted for this specific substitution pattern. nih.gov |

| Copper-catalyzed Cyclization | Cyclization of o-haloaryl N-sulfonylhydrazones | Copper (I) or (II) salts | Could be explored if the appropriate halo-precursor is accessible. nih.gov |

Emerging Trends in Mechanistic Biological Investigations of Indazole Compounds

Recent research into the biological activities of indazole derivatives has increasingly focused on elucidating their mechanisms of action at a molecular level. A significant number of indazole-based compounds have been identified as potent inhibitors of various protein kinases, playing a crucial role in anticancer drug discovery. nih.gov The indazole scaffold can act as a bioisostere for adenine, enabling competitive binding to the ATP-binding site of kinases. Given this precedent, a primary avenue for investigating the biological potential of 5-chloro-6-methyl-1H-indazole would be to screen it against a panel of kinases implicated in cancer and other diseases.

Furthermore, the influence of halogen substituents on the biological activity of indazoles is an area of active investigation. Halogen bonding, a non-covalent interaction involving a halogen atom, is increasingly recognized as a significant factor in drug-receptor binding. The chlorine atom in 5-chloro-6-methyl-1H-indazole could potentially engage in such interactions, contributing to its binding affinity and selectivity for specific biological targets. Future mechanistic studies should therefore aim to explore the potential for halogen bonding through structural biology techniques like X-ray crystallography of the compound in complex with its target protein.

Future Directions for Computational Drug Design and Optimization Based on the 5-chloro-6-methyl-1H-indazole Scaffold

The 5-chloro-6-methyl-1H-indazole scaffold represents a novel starting point for computational drug design and optimization. In silico methods can play a pivotal role in predicting the compound's potential biological activities and guiding the synthesis of more potent and selective derivatives.

A foundational step would be to perform molecular docking studies of 5-chloro-6-methyl-1H-indazole against a library of known drug targets, particularly protein kinases. derpharmachemica.comnih.gov These studies would help to identify potential biological targets and provide insights into the compound's binding mode. The results of these docking studies can then be used to design a focused library of derivatives with modifications aimed at optimizing interactions with the target's active site.

Another crucial aspect of computational drug design is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govjaptronline.com In silico ADMET prediction for 5-chloro-6-methyl-1H-indazole and its virtual derivatives can help to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process, thereby reducing the likelihood of late-stage failures. Quantitative Structure-Activity Relationship (QSAR) studies could also be employed once a sufficient number of analogues with measured biological activity are available, to build predictive models that correlate chemical structure with biological activity.

Table 2: Illustrative Biological Activities of Analogous Substituted Indazoles

| Compound | Substitution Pattern | Biological Activity | Reference |

|---|---|---|---|

| Axitinib | N-methyl-6-substituted indazole | Tyrosine kinase inhibitor | bohrium.com |

| Pazopanib | N-methyl-5-sulfonamide indazole | Multi-targeted tyrosine kinase inhibitor | bohrium.com |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | 6-amino, 1,3-dimethyl indazole | Antiproliferative activity | nih.gov |

| 3-chloro-6-nitro-1H-indazole derivatives | 3-chloro, 6-nitro indazole | Antileishmanial activity | tandfonline.com |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 5-chloro-6-methyl-1H-indazole?

Q. How can researchers confirm the structural identity of 5-chloro-6-methyl-1H-indazole?

Structural elucidation relies on:

- X-ray crystallography : The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement, enabling precise determination of bond lengths, angles, and crystallographic parameters .

- NMR spectroscopy : ¹H/¹³C NMR and 2D techniques (e.g., COSY, HSQC) resolve substituent positions. For example, methyl groups (δ ~2.5 ppm in ¹H NMR) and chlorine-induced deshielding effects are diagnostic .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., chlorine’s M+2 peak) .

Advanced Research Questions

Q. What strategies address contradictions in bioactivity data for 5-chloro-6-methyl-1H-indazole derivatives?

Contradictions may arise from variations in assay conditions, impurity profiles, or structural analogs. Mitigation strategies include:

- Reproducibility checks : Replicate experiments under standardized conditions (e.g., cell lines, solvent controls).

- Impurity profiling : Use HPLC with UV/ELSD detectors (e.g., LGC Mikromol Reference Standards) to quantify byproducts affecting bioactivity .

- Meta-analysis : Compare results across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. How can structure-activity relationships (SAR) be explored for 5-chloro-6-methyl-1H-indazole in drug discovery?

SAR studies require systematic modifications:

- Substituent variation : Replace Cl or CH₃ with electron-withdrawing/donating groups (e.g., NO₂, OCH₃) to assess potency changes. Evidence from indazole-based kinase inhibitors suggests substituents at C-3/C-5 significantly modulate target affinity .

- Molecular docking : Software like MOE (Chemical Computing Group) predicts binding interactions with targets (e.g., AMPA receptors or HSF1) .

- Pharmacokinetic profiling : Assess solubility (e.g., YM872’s aqueous solubility optimization) and metabolic stability via liver microsome assays .

Q. What advanced techniques resolve challenges in crystallizing 5-chloro-6-methyl-1H-indazole for XRD studies?

- Co-crystallization : Use co-formers (e.g., carboxylic acids) to improve crystal packing.

- High-throughput screening : Employ robotics to test >100 solvent combinations (e.g., DMSO/water gradients).

- Twinned data refinement : SHELXL’s twin refinement module handles pseudo-merohedral twinning common in small molecules .

Data Contradiction and Validation

Q. How should researchers validate synthetic yields when scaling up 5-chloro-6-methyl-1H-indazole production?

- Process optimization : Monitor reaction parameters (temperature, stoichiometry) via in-situ FTIR or Raman spectroscopy.

- Scale-dependent kinetics : Use microreactors to identify mass transfer limitations. Evidence from indazole syntheses shows reduced yields at >10 g scales due to incomplete cyclization .

- DoE (Design of Experiments) : Apply factorial designs to isolate critical variables (e.g., solvent purity, catalyst aging) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.